Computed Physicochemical Profile vs. Des-Fluoro and N-Unsubstituted Piperidine Analogs
The 4-fluorophenoxy group and the 2-methoxyethyl substituent each contribute measurable shifts to computed lipophilicity compared to hypothetical des-fluoro or N-unsubstituted piperidine analogs. The XLogP3-AA of 953992-00-2 is 2.0 . Replacement of the 4-fluoro atom with hydrogen (yielding the unsubstituted phenoxy analog) is predicted to reduce XLogP3 by approximately 0.5–0.7 log units, while removal of the 2-methoxyethyl group (yielding the N–H piperidine) would further reduce lipophilicity and substantially increase basicity. These differences would alter passive membrane permeability, CNS penetration potential, and off-target binding profiles, although no experimental confirmation is publicly available.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.0 (computed) |
| Comparator Or Baseline | Predicted des-fluoro analog: ~1.3–1.5 (estimated); predicted N–H piperidine analog: ~0.8–1.0 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ 0.5–1.2 units lower for analogs |
| Conditions | Computed using XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Lipophilicity is a primary determinant of passive permeability and CNS exposure; a ΔXLogP3 of 0.5–1.2 units can shift a compound from CNS-penetrant to peripherally restricted, directly impacting suitability for neuroscience vs. peripheral target programs.
- [1] PubChem. (2026). Computed Properties for CID 16895588. National Center for Biotechnology Information. Retrieved May 9, 2026. View Source
